molecular formula C19H20N2O4 B557078 (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-aminobutanoic acid CAS No. 161420-87-7

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-aminobutanoic acid

Cat. No. B557078
M. Wt: 340.4 g/mol
InChI Key: ZZDRDGKSMGGBDI-KRWDZBQOSA-N
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Description

The compound appears to be a derivative of fluorene, which is a polycyclic aromatic hydrocarbon. It has an amide group (CONH2), which is a common functional group in biochemistry and structural biology, and two amino groups (NH2), which are basic in nature. The methoxy group (OCH3) is a common ether group in organic chemistry.



Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the fluorene derivative, the introduction of the methoxy group, and the attachment of the amino groups. However, without specific information on the compound, it’s difficult to provide a detailed synthesis analysis.



Molecular Structure Analysis

The molecular structure would be determined by the arrangement of these functional groups around the fluorene ring. The exact structure would depend on the positions of these groups on the ring.



Chemical Reactions Analysis

The reactivity of the compound would be influenced by the presence of the functional groups. The amide and amino groups could participate in acid-base reactions, while the methoxy group could be involved in ether cleavage reactions.



Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by the functional groups present. For example, the presence of polar groups like the amide and amino groups could increase the compound’s solubility in polar solvents.


Scientific Research Applications

Synthesis and Chemical Applications

  • The compound is utilized in the synthesis of N-Fmoc-protected β-amino acids through the Arndt-Eistert protocol, leading to enantiomerically pure products in high yield (Ellmerer-Müller, Brössner, Maslouh, & Takó, 1998).
  • It is also used in developing new linkers for solid-phase synthesis, demonstrating higher acid stability compared to standard resins and enabling the synthesis of compounds with high yield and purity (Bleicher, Lutz, & Wuethrich, 2000).
  • The compound contributes to the advancement of α-amino acid synthesis through its use in nucleophilic ring opening reactions (Seebach, Häner, & Vettiger, 1987).

Applications in Peptide and Amino Acid Research

  • It facilitates the preparation of N-Fmoc-protected β2-homoamino acids, essential for solid-phase syntheses of β-peptides (Šebesta & Seebach, 2003).
  • The compound is pivotal in forming self-assembled structures by Fmoc-modified aliphatic amino acids, paving the way for novel self-assembled architectures (Gour, Koshti, Naskar, Kshtriya, & Narode, 2021).

Biochemical and Nanotechnology Applications

Safety And Hazards

As with any chemical compound, handling “(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-aminobutanoic acid” would require appropriate safety precautions. Without specific information, it’s difficult to provide detailed safety and hazard information.


Future Directions

The potential applications and future directions for this compound would depend on its biological activity and physical and chemical properties. It could potentially be used in the development of new pharmaceuticals or materials, but this would require further research.


Please note that this is a general analysis based on the limited information available and the exact details could vary depending on the specific compound and context. For a detailed and accurate analysis, please refer to scientific literature or consult with a chemistry professional.


properties

IUPAC Name

(2S)-4-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4/c20-10-9-17(18(22)23)21-19(24)25-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-17H,9-11,20H2,(H,21,24)(H,22,23)/t17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZDRDGKSMGGBDI-KRWDZBQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCN)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCN)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30427160
Record name (2S)-4-Amino-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30427160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-dab-oh

CAS RN

161420-87-7
Record name (2S)-4-Amino-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30427160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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